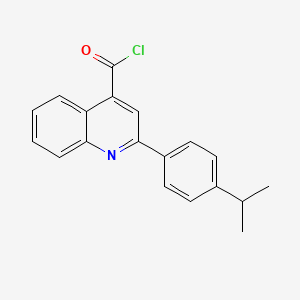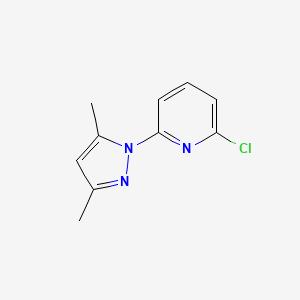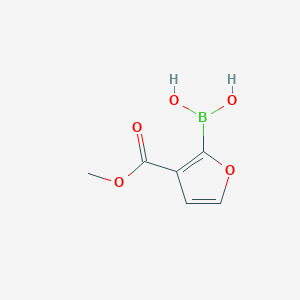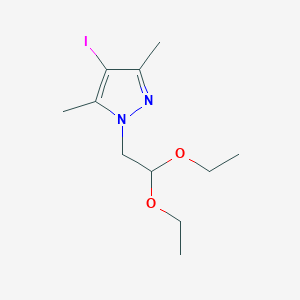
1-(2,2-Diethoxyethyl)-4-iodo-3,5-dimethyl-1H-pyrazole
Overview
Description
The compound “1-(2,2-Diethoxyethyl)-4-iodo-3,5-dimethyl-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The compound has an iodine atom at the 4-position and two methyl groups at the 3 and 5 positions of the pyrazole ring. It also has a 2,2-diethoxyethyl group attached to the 1-position of the pyrazole ring.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, which is a heterocyclic aromatic ring. The iodine atom, the two methyl groups, and the 2,2-diethoxyethyl group would be substituents on this ring .Scientific Research Applications
Synthesis of Complex Compounds
1-(2,2-Diethoxyethyl)-4-iodo-3,5-dimethyl-1H-pyrazole serves as a precursor in the synthesis of various complex compounds. For instance, Bol’but et al. (2014) demonstrated its use in the synthesis of 5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides which subsequently react with benzylthiol or thiophenols to afford 7-benzyl(aryl)sulfanyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones, showcasing its versatility in organic synthesis (Bol’but et al., 2014).
Role in Tautomerism Studies
The compound is used in studying tautomerism, a form of structural isomerism. Cornago et al. (2009) utilized NH-pyrazoles, including derivatives of this compound, to study annular tautomerism. Their research indicates the importance of the compound in understanding hydrogen bonding and tautomerism in NH-pyrazoles (Cornago et al., 2009).
Development of Supramolecular Materials
The 1H-pyrazoles, including this compound, have been studied for their potential in forming hydrogen-bonded supramolecular materials. Moyano et al. (2021) explored how the substitution at the para position of the phenyl ring in 3,5-dimethyl-4-(4-X-phenyl)-1H-pyrazoles influences the formation of diverse hydrogen-bonded structures, highlighting the structural diversity and potential applications in material science (Moyano et al., 2021).
Contribution to Heterocyclic Chemistry
This compound, as a pyrazole derivative, contributes significantly to heterocyclic chemistry. Its derivatives are used extensively in organic synthesis and are known for their biological and pharmacological activities, which is evident in the work by Lynda (2021) who synthesized derivatives containing the pyrazole moieties, exploring their antibacterial and antioxidant activities (Lynda, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its potential applications. If it has interesting biological activity, it could be studied as a potential drug. If it has unique physical or chemical properties, it could be studied for potential use in materials or chemical synthesis .
properties
IUPAC Name |
1-(2,2-diethoxyethyl)-4-iodo-3,5-dimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19IN2O2/c1-5-15-10(16-6-2)7-14-9(4)11(12)8(3)13-14/h10H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJRGKIWJQWXGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1C(=C(C(=N1)C)I)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



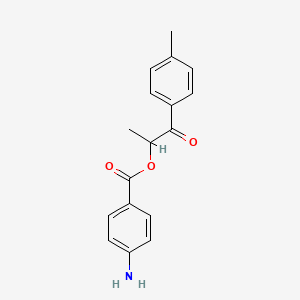
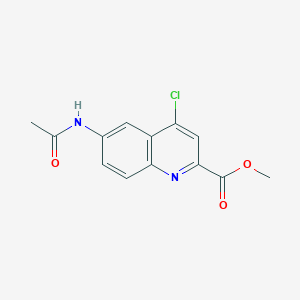
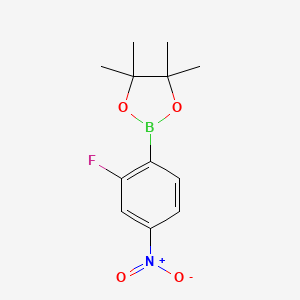
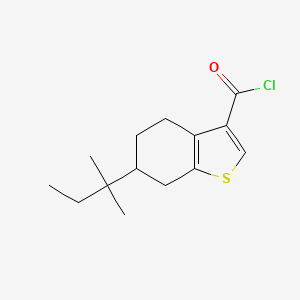
![3-[(2-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1454277.png)
![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoyl chloride](/img/structure/B1454280.png)
![3-[(3-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1454281.png)
![2-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1454282.png)
